molecular formula C19H21N3O3 B13075313 1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone CAS No. 1076690-12-4

1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

Cat. No.: B13075313
CAS No.: 1076690-12-4
M. Wt: 339.4 g/mol
InChI Key: YWYFZRCGCHYCQB-UHFFFAOYSA-N
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Description

1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a synthetic pyrazoline derivative intended for research and development purposes. This compound is presented as a high-purity small molecule for use in non-clinical laboratory studies. Pyrazoline derivatives are a prominent class of compounds in medicinal chemistry due to their wide-ranging biological activities. Scientific literature indicates that structurally similar 1-acetyl-pyrazoline compounds have been identified as promising scaffolds, demonstrating potential in various research areas, including the study of antitumor, antibacterial, and anti-inflammatory agents . The molecular structure of this compound incorporates a 4-aminophenyl moiety and a 3,4-dimethoxyphenyl group, features often associated with varied physicochemical and pharmacodynamic properties in pharmaceutical research. Researchers are investigating such compounds for their potential role in organic synthesis and as key intermediates in developing heterocyclic chemistry . This product is strictly for research use in controlled laboratory environments. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle all materials according to appropriate laboratory safety protocols.

Properties

CAS No.

1076690-12-4

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

1-[5-(4-aminophenyl)-3,4-dihydropyrazol-2-yl]-2-(3,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C19H21N3O3/c1-24-17-8-3-13(11-18(17)25-2)12-19(23)22-10-9-16(21-22)14-4-6-15(20)7-5-14/h3-8,11H,9-10,12,20H2,1-2H3

InChI Key

YWYFZRCGCHYCQB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(=N2)C3=CC=C(C=C3)N)OC

Origin of Product

United States

Preparation Methods

Pyrazoline Ring Formation via Hydrazine and Enone Reaction

The most common and effective method for synthesizing 4,5-dihydro-1H-pyrazoles (pyrazolines) involves the reaction of hydrazine derivatives with α,β-unsaturated ketones (enones). For this compound, the key steps are:

  • Step 1: Preparation of α,β-unsaturated ketone intermediate
    The 3,4-dimethoxyphenyl ethanone moiety can be constructed or obtained as an α,β-unsaturated ketone (enone) precursor, such as 3,4-dimethoxyphenyl vinyl ketone or related structures.

  • Step 2: Reaction with 4-aminophenyl hydrazine
    4-Aminophenylhydrazine is reacted with the enone under reflux or mild heating conditions to induce cyclization, forming the pyrazoline ring. This reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the β-carbon of the enone, followed by ring closure and tautomerization.

  • Step 3: Purification
    The product is typically purified by column chromatography using solvents like dichloromethane/hexane mixtures or recrystallization.

This method is supported by analogous syntheses reported in literature for similar pyrazoline derivatives, where hydrazine derivatives and enones yield pyrazolines in moderate to good yields (30-60%) with high regioselectivity.

Catalytic and Solvent-Free Variations

  • Iron-catalyzed and Ruthenium-catalyzed Methods
    Some studies report catalytic methods for pyrazole and pyrazoline synthesis involving iron or ruthenium catalysts that improve regioselectivity and yield. However, these are more commonly applied to pyrazoles rather than dihydropyrazolines.

  • Microwave-Assisted and Solvent-Free Synthesis
    Microwave irradiation and solvent-free conditions have been employed to accelerate pyrazoline formation from hydrazones and α,β-unsaturated carbonyl compounds, providing shorter reaction times and environmentally friendly protocols.

Specific Synthetic Example (General Procedure)

Step Reagents and Conditions Outcome/Notes
1 3,4-Dimethoxyacetophenone (or enone precursor) Starting ketone with dimethoxy substitution
2 4-Aminophenylhydrazine hydrochloride Hydrazine derivative for pyrazoline formation
3 Solvent: Ethanol or glacial acetic acid Medium for reaction
4 Heating under reflux for 4–8 hours Cyclization to form pyrazoline ring
5 Workup: Cooling, filtration, washing Isolation of crude product
6 Purification by column chromatography (DCM/hexane) Pure this compound

Yields reported in related pyrazoline syntheses range from 40% to 60%, depending on reaction conditions and purity of starting materials.

Analytical and Characterization Data Supporting Preparation

  • NMR Spectroscopy :
    Characteristic signals for dihydropyrazoline ring protons appear as doublets and multiplets in the 3.0–5.0 ppm range (1H NMR), with aromatic protons between 6.5–8.0 ppm. Methoxy groups show singlets near 3.7 ppm.

  • Mass Spectrometry (MS) :
    Molecular ion peak at m/z 339.4 (M+H)+ confirms molecular weight consistent with C19H21N3O3.

  • Melting Point :
    Reported melting points for similar pyrazoline derivatives range from 110 to 160 °C, indicating purity and structural integrity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Hydrazine + α,β-unsaturated ketone 4-Aminophenylhydrazine, 3,4-dimethoxyacetophenone Reflux in ethanol or acetic acid, 4–8 h 40–60 Standard method, regioselective, moderate yield
Microwave-assisted synthesis Hydrazones + α,β-unsaturated carbonyls Microwave irradiation, solvent-free 50–70 Faster, greener, requires specialized equipment
Catalytic methods (Fe, Ru) Diarylhydrazones + vicinal diols Catalysts, oxygen atmosphere Variable More common for pyrazoles, less reported for pyrazolines

Research Findings and Considerations

  • The reaction between hydrazines and α,β-unsaturated ketones is the cornerstone of pyrazoline synthesis, offering a straightforward route to the target compound with good functional group tolerance.

  • The presence of electron-donating methoxy groups on the phenyl ring and the amino group on the hydrazine influences reaction rate and regioselectivity positively.

  • Purification techniques such as column chromatography are essential to isolate the pure compound due to possible side products like pyrazoles or uncyclized hydrazones.

  • Advanced catalytic methods and microwave-assisted protocols can enhance efficiency but require optimization for this specific compound.

  • No single universal method dominates preparation, but classical hydrazine-enone cyclization remains the most practical and widely used approach.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of quinones or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tyrosinase Inhibition
  • Compound 1d (1-(5-(3,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone): Exhibits potent tyrosinase inhibition (IC50 = 0.301 µM) due to its hydroxylated aryl groups, which mimic tyrosine substrates . Comparison: The target compound lacks hydroxyl groups but includes methoxy and amino substituents.
Acetylcholinesterase (AChE) Inhibition
  • Compound A07 (1-(5-(4-(4-Methyl-piperazin-1-yl)phenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone): Inhibits AChE (IC50 = 6.5 µM) and reduces amyloid-beta aggregation (72.6% reduction), suggesting dual-action neuroprotective effects .
Anticancer Activity
  • Compound BH series (2-(5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(aryl)thiazoles):
    • Demonstrates dual EGFR/HER2 inhibition, with IC50 values comparable to lapatinib .
    • Comparison : The target compound lacks a thiazole ring but retains the 3,4-dimethoxyphenyl group. Substituting the thiazole with an acetyl group may alter kinase selectivity.

Structural Modifications and Pharmacological Outcomes

Table 1: Key Structural and Functional Comparisons
Compound Name Key Substituents Biological Target Activity (IC50 or % Inhibition) Reference
Target Compound 4-Aminophenyl, 3,4-dimethoxyphenyl Not reported Not reported
1d (Tyrosinase inhibitor) 3,4-Dihydroxyphenyl, 4-hydroxyphenyl Tyrosinase 0.301 µM
A07 (AChE inhibitor) 3,4-Dimethoxyphenyl, 4-methyl-piperazinyl AChE, Aβ aggregation 6.5 µM, 72.6% reduction
BH series (Anticancer) 3,4-Dimethoxyphenyl, thiazole EGFR/HER2 Comparable to lapatinib
3q (Thiophene derivative) 3,4-Dimethoxyphenyl, thiophene PI3Kγ (hypothesized) NMR/HRMS data reported
Key Observations :

Methoxy vs. Hydroxy Groups : Hydroxyl groups (as in 1d) enhance tyrosinase inhibition but reduce metabolic stability. Methoxy groups (target compound, A07) improve lipophilicity and CNS penetration .

Heterocyclic Additions : Thiazole (BH series) or thiophene (3q) rings introduce planar structures that enhance kinase binding, whereas acetyl groups (target compound) may limit this interaction .

Biological Activity

1-(3-(4-Aminophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone, a compound with the CAS number 1076690-12-4, has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H22N2O3
  • Molecular Weight : 338.39 g/mol
  • Structure : The compound consists of a pyrazole ring substituted with an amino group and a dimethoxyphenyl moiety.

Antioxidant Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant properties. For instance, docking studies suggest that related compounds can scavenge free radicals effectively, potentially reducing oxidative stress in biological systems .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in various in vitro studies. It is believed to inhibit key inflammatory pathways, including the inhibition of cyclooxygenase enzymes (COX), which are crucial in the synthesis of pro-inflammatory mediators like prostaglandins .

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression.
  • Receptor Binding : Molecular docking studies have shown favorable interactions with receptors associated with inflammatory responses and tumor growth .

Case Studies

StudyFindings
Study 1 Demonstrated that the compound inhibited COX enzymes in vitro, leading to reduced prostaglandin levels and decreased inflammation markers in cell cultures .
Study 2 Reported significant cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics .
Study 3 Evaluated the antioxidant capacity through DPPH scavenging assays, showing a dose-dependent increase in radical scavenging activity .

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